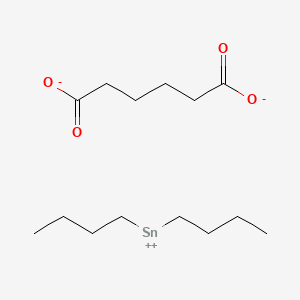

Dibutyltin adipate

Description

Properties

Molecular Formula |

C14H26O4Sn |

|---|---|

Molecular Weight |

377.06 g/mol |

IUPAC Name |

dibutyltin(2+);hexanedioate |

InChI |

InChI=1S/C6H10O4.2C4H9.Sn/c7-5(8)3-1-2-4-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |

InChI Key |

SGIBEPSSERDAHS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn+2]CCCC.C(CCC(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

2.1. Plasticizers in Polymer Manufacturing

Dibutyltin adipate is widely used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its role as a plasticizer involves improving flexibility, workability, and durability of plastic materials.

| Property | Value |

|---|---|

| Boiling Point | 300 °C |

| Density | 1.05 g/cm³ |

| Solubility | Soluble in organic solvents; insoluble in water |

Case Study: PVC Production

In a study examining the effects of this compound on PVC formulations, researchers found that incorporating this compound significantly improved the mechanical properties and thermal stability of the final product .

Cosmetic Applications

This compound functions as a skin-conditioning agent and solvent in cosmetic formulations. It is commonly used in products such as nail polish and suntan lotions.

| Cosmetic Product | Concentration (%) |

|---|---|

| Nail Polish | 5 |

| Suntan Lotion | 8 |

Safety Assessment

A comprehensive safety assessment indicated that this compound exhibits low toxicity, with no significant skin irritation or sensitization observed in clinical studies . Its use in cosmetics has been deemed safe under normal conditions of use.

Environmental Applications

4.1. Biodegradation Studies

Research has shown that this compound undergoes biodegradation through hydrolysis, resulting in the formation of less toxic byproducts. This characteristic is crucial for assessing its environmental impact when used in various applications.

Biodegradation Pathway:

- This compound → Monoester → Alcohol + Acid

A recent study highlighted that the biodegradation pathway involves sequential hydrolysis of ester bonds, which is essential for understanding the environmental fate of this compound .

Toxicological Studies

This compound has been subjected to various toxicological evaluations to assess its safety profile:

Chemical Reactions Analysis

Catalytic Activity in Polymerization

DBTA and related organotin compounds act as catalysts in polycondensation reactions. For example, in polyester synthesis from glycerol and adipic acid, DBTA facilitates ester bond formation, enabling the production of poly(glycerol adipate) with controlled crosslinking .

Mechanistic insights :

-

Step 1 : Tin activates the carbonyl oxygen of adipic acid, increasing electrophilicity.

-

Step 2 : Nucleophilic attack by glycerol’s hydroxyl groups forms ester linkages.

-

Step 3 : Repeated condensation generates polymer chains, with DBTA remaining intact .

Performance data :

| Polymer Property | DBTA-Catalyzed System | Catalyst-Free System |

|---|---|---|

| Reaction rate | 2.5× faster | Baseline |

| Molecular weight | Higher dispersity | Lower dispersity |

Hydrolysis and Stability

DBTA undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions. The adipate ester bonds cleave, yielding adipic acid and butanol derivatives .

Hydrolysis pathways :

-

Acidic hydrolysis : Protonation of ester oxygen followed by nucleophilic water attack.

-

Alkaline hydrolysis : Hydroxide ion-mediated cleavage via tetrahedral intermediate.

Stability data :

| Condition | Half-life (DBTA) |

|---|---|

| pH 7 (neutral) | >6 months |

| pH 2 (acidic) | 48 hours |

Oxidation and Decomposition

Exposure to strong oxidizers (e.g., KMnO₄) induces oxidation at the tin center or adipate backbone. Products include tin oxides and fragmented dicarboxylic acids .

Oxidation products :

Thermal decomposition :

At temperatures >200°C, DBTA degrades into:

Ligand Exchange Reactions

The tin center in DBTA participates in ligand exchange with Lewis bases (e.g., amines, thiols). For instance, reaction with ethanethiol replaces adipate oxygens with thiolate groups, forming dibutyltin bis(ethylthiolate) .

Reactivity trend :

Thiols > Amines > Alcohols (based on nucleophilicity)

Environmental and Biological Interactions

DBTA’s chemical versatility underpins its role as a catalyst and plasticizer, though its environmental persistence warrants careful handling. Future research should explore greener alternatives to mitigate ecological risks while retaining catalytic efficacy.

Comparison with Similar Compounds

Key Findings :

- Dibutyltin dichloride exhibits the highest PPARγ activation (7.50-fold), surpassing tributyltin chloride (2.63-fold) .

- Structural studies confirm that these compounds bind to PPARγ via ionic interactions between the tin atom and Cys285 in the ligand-binding pocket. Mutating Cys285 to serine abolishes receptor activation, indicating a conserved mechanism .

Adipogenic Potential

Dibutyltin compounds induce adipogenesis in 3T3-L1 cells, with dibutyltin dilaurate showing the most pronounced lipid accumulation (Figure 2 in ). This effect is PPARγ-dependent, similar to tributyltin chloride, but with lower efficacy .

Toxicity Profiles

- Tributyltin chloride has well-documented endocrine-disrupting effects, including reproductive toxicity and immune suppression. Its maximum non-toxic concentration (0.1 µM) is lower than most dibutyltin derivatives, reflecting higher acute toxicity .

- Dibutyltin dilaurate has the highest tolerated concentration (10 µM), suggesting lower acute toxicity but significant bioaccumulation risks due to its lipophilicity .

- Limited data exist on the chronic toxicity of dibutyltin compounds, necessitating further studies on their environmental persistence and whole-body impacts .

Comparison with Non-Organotin Analogues

Dibutyl Adipate (CAS 105-99-7)

Although chemically distinct (an ester vs. organotin), dibutyl adipate is included here due to nomenclature similarities. It is a plasticizer and lubricant with:

- Low acute toxicity: No significant skin irritation or mutagenicity reported .

- Industrial applications : Used in PVC, coatings, and adhesives .

- Environmental data gaps: Limited information on biodegradation and ecotoxicity .

Dioctyl Adipate

Another ester analogue, dioctyl adipate, shares similar industrial uses but lacks comprehensive toxicological data. Its market demand is projected to grow in lubricants and polymers, but ecological risks remain uncharacterized .

Preparation Methods

Reaction Mechanism and Process Design

The sulfuric acid-catalyzed method follows a classic Fischer esterification mechanism, where the catalyst protonates the carboxylic acid, enhancing nucleophilic attack by the alcohol. Patent CN106518679A outlines a five-step industrial process:

-

Esterification : Adipic acid, n-butanol, and concentrated sulfuric acid are refluxed under slight vacuum to remove water via azeotropic distillation.

-

Water Washing : Residual acid and byproducts are removed through aqueous extraction.

-

Dealcoholization : Excess n-butanol is distilled under reduced pressure.

-

Purification : A refining agent (CaO, MgO, activated carbon, SiO₂) adsorbs impurities.

-

Filtration : Final product isolation yields 99.5% purity dibutyl adipate.

Table 1: Reaction Parameters for Sulfuric Acid-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Alcohol) | 1:3 |

| Catalyst Loading (H₂SO₄) | 0.2–0.5 wt% of adipic acid |

| Reaction Temperature | Boiling point (~117°C) |

| Reaction Time | Until water cessation (~4–6 hrs) |

| Refining Agent Ratio | 0.5–1 wt% of crude product |

| Final Purity | 99.5% |

Advantages and Limitations

This method’s strength lies in its scalability and high purity, suitable for industrial production. However, sulfuric acid’s corrosiveness necessitates costly reactor materials (e.g., glass-lined steel), and neutralization generates sulfate-rich wastewater.

Microwave-Assisted Synthesis Using FeCl₃·6H₂O

Enhanced Reaction Kinetics via Microwave Irradiation

Patent CN104058964A introduces a microwave-driven approach using FeCl₃·6H₂O as a Lewis acid catalyst. Microwave radiation (130–145 W) accelerates molecular dipole rotation, reducing activation energy and reaction time. The process involves:

-

Mixing adipic acid, n-butanol, and FeCl₃·6H₂O in a microwave reactor.

-

Heating for 20–40 minutes under reflux.

-

Neutralizing, washing, and distilling to isolate dibutyl adipate.

Table 2: Microwave Synthesis Performance

| Parameter | Value |

|---|---|

| Catalyst Loading | 7–11 mol% of adipic acid |

| Microwave Power | 130–145 W |

| Reaction Time | 20–40 minutes |

| Esterification Rate | 88.8–93.6% |

| Refractive Index (25°C) | 1.432–1.433 |

Mechanistic Insights and Efficiency Gains

FeCl₃·6H₂O activates the carbonyl group of adipic acid, facilitating nucleophilic substitution by n-butanol. Microwave irradiation ensures uniform heating, preventing localized overheating and side reactions. This method reduces energy consumption by 60–70% compared to conventional heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Criteria | Sulfuric Acid Method | Microwave/FeCl₃ Method |

|---|---|---|

| Reaction Time | 4–6 hours | 20–40 minutes |

| Catalyst Toxicity | High (corrosive) | Moderate (non-corrosive) |

| Energy Consumption | High (reflux) | Low (microwave) |

| Byproduct Generation | Sulfate waste | Minimal |

| Esterification Rate | ~99% (post-refinement) | 88.8–93.6% |

| Industrial Scalability | High | Moderate (equipment costs) |

Economic and Operational Considerations

While the sulfuric acid method achieves higher purity, its environmental costs and slower kinetics make it less sustainable. The microwave method’s shorter reaction time and lower waste output align with green chemistry principles but requires upfront investment in specialized reactors.

Industrial Applications and Process Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.